molecular formula C16H19NS B14518535 Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- CAS No. 62403-33-2

Piperidine, 1-[(2-phenyl-3-thienyl)methyl]-

Cat. No.: B14518535
CAS No.: 62403-33-2
M. Wt: 257.4 g/mol
InChI Key: NPDKXIBUUBRCQO-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- is a heterocyclic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms This compound is a derivative of piperidine, which is a significant structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- typically involves the reaction of piperidine with 2-phenyl-3-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the phenyl and thienyl groups.

    Thiophene: A five-membered ring containing sulfur, without the piperidine moiety.

    Phenylpiperidine: A piperidine ring with a phenyl group attached.

Uniqueness

Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- is unique due to the presence of both phenyl and thienyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups with the piperidine ring provides a versatile scaffold for the development of new compounds with diverse biological and industrial applications.

Properties

CAS No.

62403-33-2

Molecular Formula

C16H19NS

Molecular Weight

257.4 g/mol

IUPAC Name

1-[(2-phenylthiophen-3-yl)methyl]piperidine

InChI

InChI=1S/C16H19NS/c1-3-7-14(8-4-1)16-15(9-12-18-16)13-17-10-5-2-6-11-17/h1,3-4,7-9,12H,2,5-6,10-11,13H2

InChI Key

NPDKXIBUUBRCQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(SC=C2)C3=CC=CC=C3

Origin of Product

United States

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